

physical and chemical properties of 4-Ethynylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-Ethynylbenzenesulfonamide

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In-Depth Technical Guide: 4-Ethynylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Ethynylbenzenesulfonamide**, a versatile building block in medicinal chemistry. The document details its structural characteristics, spectral data, and key physicochemical parameters. Furthermore, it outlines a detailed experimental protocol for its synthesis via Sonogashira coupling, subsequent purification by recrystallization, and analysis using High-Performance Liquid Chromatography (HPLC). The guide also explores its biological activity as a carbonic anhydrase inhibitor and illustrates the general signaling pathway associated with this class of drugs. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

4-Ethynylbenzenesulfonamide is a white to off-white solid organic compound.[1] Its structure features a benzene ring substituted with an ethynyl group and a sulfonamide group at the para position. This unique combination of functional groups makes it a valuable intermediate in the



synthesis of various pharmaceutical compounds. The sulfonamide moiety generally contributes to its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of 4-Ethynylbenzenesulfonamide

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂ S	PubChem[2]
Molecular Weight	181.21 g/mol	PubChem[2]
Appearance	White to off-white solid	CymitQuimica[1]
Melting Point	Not experimentally determined; similar compounds range from 118-121 °C	Guidechem[3]
Boiling Point	Not experimentally determined; predicted at 460.8±47.0 °C	Guidechem[3]
Solubility	Soluble in polar organic solvents	CymitQuimica[1]
рКа	Not experimentally determined; predicted for related sulfonamides	
XLogP3	0.7	PubChem[2]

Spectral Data

The structural features of **4-Ethynylbenzenesulfonamide** can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data of **4-Ethynylbenzenesulfonamide**



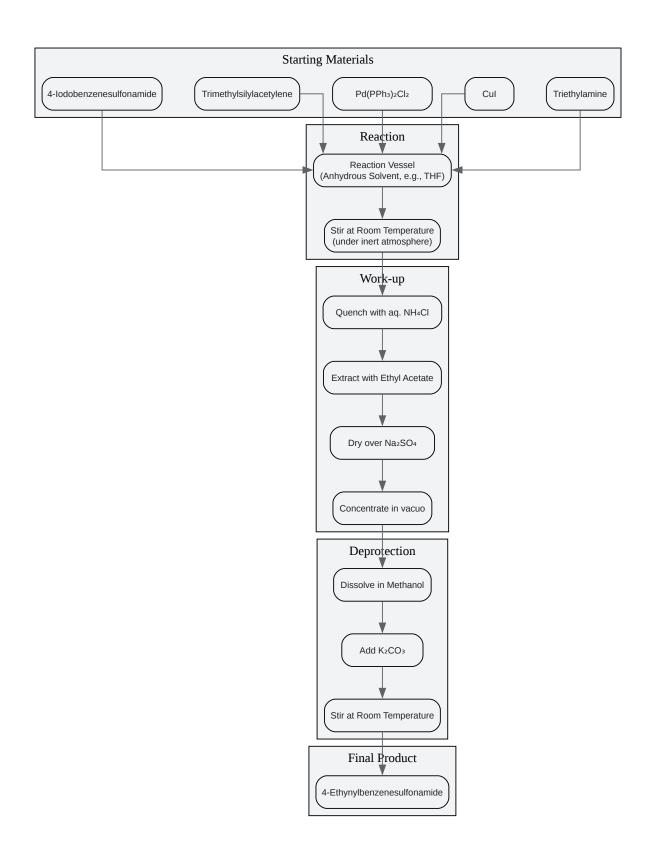
Technique	Key Features and Assignments
¹ H NMR	Aromatic protons (δ 7.0-8.0 ppm), Sulfonamide protons (variable), Acetylenic proton (δ ~3.0 ppm).
¹³ C NMR	Aromatic carbons (δ 120-150 ppm), Acetylenic carbons (δ ~80-90 ppm).
FT-IR (cm ⁻¹)	N-H stretch (3390–3323), C=C-H stretch (~3300), C=C stretch (2260–2100), SO ₂ asymmetric stretch (1344–1317), SO ₂ symmetric stretch (1187–1147), S-N stretch (924–906).[4][5]
Mass Spectrometry	Molecular ion peak (M+) at m/z 181. Common fragmentation includes the loss of SO ₂ (64 Da). [6][7]

Experimental Protocols Synthesis of 4-Ethynylbenzenesulfonamide via Sonogashira Coupling

This protocol describes a common method for the synthesis of aryl alkynes.

Diagram 1: Synthesis Workflow





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Caption: Sonogashira coupling synthesis of 4-Ethynylbenzenesulfonamide.



Materials:

- 4-Iodobenzenesulfonamide
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- · Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol
- Potassium carbonate (K₂CO₃)

Procedure:

- To a stirred solution of 4-iodobenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.
- Add trimethylsilylacetylene dropwise to the reaction mixture.
- Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.



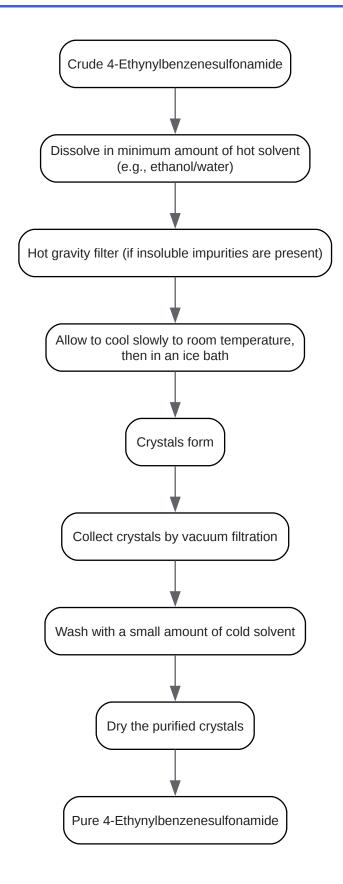
- Dissolve the crude product in methanol and add potassium carbonate.
- Stir the mixture at room temperature to effect desilylation.
- After the reaction is complete, remove the solvent in vacuo and purify the residue to obtain
 4-ethynylbenzenesulfonamide.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[8][9][10][11]

Diagram 2: Recrystallization Workflow





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Caption: General workflow for the purification by recrystallization.



Procedure:

- Dissolve the crude **4-ethynylbenzenesulfonamide** in a minimum amount of a hot solvent system (e.g., ethanol-water or ethyl acetate-hexane).
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum or in a desiccator.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase method is commonly employed for benzenesulfonamide derivatives.[12][13][14][15][16]

Table 3: Example HPLC Method Parameters



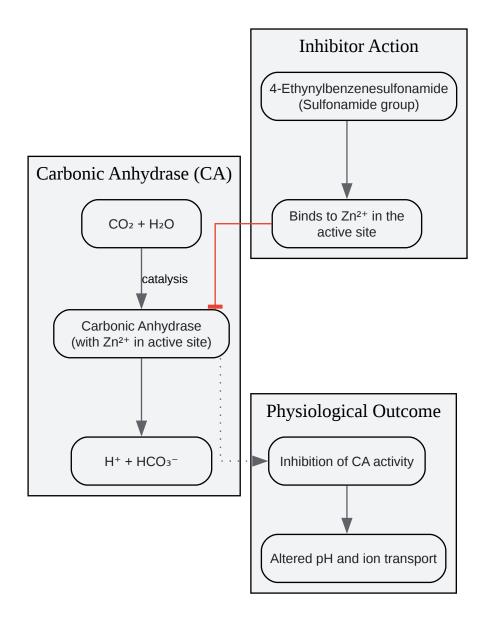
Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm)
Injection Volume	10 μL
Column Temperature	Ambient or controlled (e.g., 25 °C)

Biological Activity and Signaling Pathway

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[13][17][18][19] **4-Ethynylbenzenesulfonamide**, with its sulfonamide group, is predicted to exhibit inhibitory activity against various CA isoforms. The inhibition constants (Ki) for similar benzenesulfonamides against different CA isoforms can range from the low nanomolar to the micromolar range.[13][17][18][19]

Diagram 3: General Carbonic Anhydrase Inhibition Pathway





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Caption: Mechanism of carbonic anhydrase inhibition.

The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme. The downstream physiological effects depend on the specific isoform and tissue in which the inhibition occurs, but generally involve alterations in pH and ion transport.



Conclusion

4-Ethynylbenzenesulfonamide is a valuable synthetic intermediate with significant potential in drug discovery, primarily as a precursor for carbonic anhydrase inhibitors. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this compound. Further experimental validation of the computed properties and exploration of the inhibitory activity against a broader range of carbonic anhydrase isoforms are warranted.

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